molecular formula C21H13N3O6 B6139847 N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B6139847
M. Wt: 403.3 g/mol
InChI Key: OIKRLMQAZZXZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as HN1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HN1 is a small molecule that belongs to the family of isoindolinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound induces DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in gene expression regulation. By inhibiting the activity of HDAC, this compound induces the expression of genes that are involved in cell death and inhibits the expression of genes that promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide possesses several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anticancer activity against various types of cancer cells. This compound has been shown to possess a broad spectrum of anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. Another advantage of this compound is its ability to induce apoptosis and inhibit cell proliferation at low concentrations, which makes it a potential therapeutic agent for the treatment of cancer. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, this compound has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which makes it difficult to evaluate its potential therapeutic applications in vivo.

Future Directions

There are several future directions for the study of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the main directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Another direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo, which can provide valuable information on its potential therapeutic applications. In addition, the identification of the molecular targets of this compound can provide insights into its mechanism of action and facilitate the development of novel anticancer drugs. Finally, the evaluation of the safety and toxicity of this compound in vivo is essential for its clinical translation.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 4-nitro-phthalic anhydride with 4-aminophenol in the presence of a suitable catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized by various spectroscopic techniques, including NMR, IR, and MS.

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6/c25-15-10-6-13(7-11-15)22-19(26)12-4-8-14(9-5-12)23-20(27)16-2-1-3-17(24(29)30)18(16)21(23)28/h1-11,25H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRLMQAZZXZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.